molecular formula C19H18O4 B2573597 [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate CAS No. 730955-05-2

[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate

Cat. No.: B2573597
CAS No.: 730955-05-2
M. Wt: 310.349
InChI Key: SWJUBTJCZZEQRP-UHFFFAOYSA-N
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Description

[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate is a specialized organic compound designed for research and development applications. Its molecular structure, which incorporates both a mesityl-derived keto group and a benzaldehyde moiety, makes it a valuable synthetic intermediate . The 4-formylbenzoate (terephthalaldehyde) component provides a reactive aldehyde handle that is pivotal in conjugation chemistry, facilitating the formation of Schiff bases with primary amines, and serving as a building block for larger molecular architectures . Concurrently, the 2,4,6-trimethylphenyl (mesityl) group adjacent to the carbonyl function can impart significant steric hindrance, which may influence the compound's reactivity and selectivity in catalytic processes or its photophysical properties in material science . This unique combination of features suggests its primary research value lies in the development of novel polymers, as a precursor for photoactive compounds in advanced UV-curing systems similar to other mesityl-containing photoinitiators , and in the synthesis of complex organic molecules for pharmaceutical and fine chemical research. Researchers will find this reagent particularly useful for exploring new pathways in heterocyclic chemistry, designing metal-organic frameworks (MOFs), and creating proprietary ligand systems.

Properties

IUPAC Name

[2-oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12-8-13(2)18(14(3)9-12)17(21)11-23-19(22)16-6-4-15(10-20)5-7-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJUBTJCZZEQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)COC(=O)C2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate involves specific reaction conditions and routes. One common method includes the reaction of methyl arenes with active methylene compounds in the presence of lactic acid at elevated temperatures . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include lactic acid, hydrogen peroxide, and sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used in the synthesis of novel organic molecules and the investigation of their properties.

    Biology: The compound is used in biochemical studies to understand various biological processes.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an oxidizing agent, capturing free radicals and quenching singlet oxygen . This makes it an effective catalyst in various chemical reactions, including the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Formyl vs.
  • Chlorine and Trifluoromethyl Groups : Analogs with chlorine or CF₃ groups (e.g., C₁₆H₁₁ClF₃O₃) exhibit higher XLogP3 values (3.9–4.8), indicating greater lipophilicity and possible applications in hydrophobic environments .
  • Pyrrole and Difluoromethoxy Additions : The compound 734536-87-9 demonstrates how bulkier substituents (e.g., pyrrole rings) increase molecular weight and complexity, which may influence pharmacokinetic properties .

Spectroscopic and Crystallographic Data

  • FT-IR : The target compound’s formyl group is expected to show a carbonyl stretch near 1700 cm⁻¹, similar to analogs. Chlorinated derivatives (e.g., C₁₅H₁₁Cl₂O₃) exhibit additional C-Cl stretches at 600–800 cm⁻¹ .
  • XRD : Crystalline analogs like 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate display tight packing due to halogen interactions, whereas bulkier trimethylphenyl groups in the target compound may lead to less dense crystal lattices .

Biological Activity

[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate is a complex organic compound with significant potential in various biological applications. Its structural characteristics allow it to interact with biological systems in unique ways, making it a subject of interest in pharmacological research and biochemical studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O4C_{19}H_{18}O_4. The compound features a ketone and an aldehyde functional group, which are critical for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H18O4
Molecular Weight318.35 g/mol
IUPAC NameThis compound
InChI KeySWJUBTJCZZEQRP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress within cells. The compound acts as an oxidizing agent that can capture free radicals and quench singlet oxygen, thereby potentially reducing oxidative damage in biological tissues. This property may contribute to its therapeutic effects in various diseases associated with oxidative stress.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. These properties can be beneficial in protecting cells from oxidative damage and inflammation.

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. For instance, its structural analogs have demonstrated efficacy against bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in several studies. By inhibiting pro-inflammatory cytokines and mediators, it may serve as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Efficacy : A study evaluating the antioxidant potential of related compounds showed that they significantly reduced reactive oxygen species (ROS) levels in vitro. This reduction was associated with decreased cell apoptosis in oxidative stress models.
  • Antimicrobial Testing : In a comparative study involving various synthesized derivatives of this compound, one derivative exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens.
  • Anti-inflammatory Mechanism : In vivo studies demonstrated that the administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in animal models of induced inflammation.

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